6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Overview
Description
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol . It is a solid at room temperature and is primarily used in research settings. The compound is characterized by a pyridine ring substituted with a chloro group and a carboxamide group attached to a 4-methylphenyl group.
Preparation Methods
The synthesis of 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
These compounds share a similar pyridine-3-carboxamide core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
IUPAC Name |
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-5-11(6-3-9)16-13(17)10-4-7-12(14)15-8-10/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVSMZGTNJTHIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329767 | |
Record name | 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
265314-51-0 | |
Record name | 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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